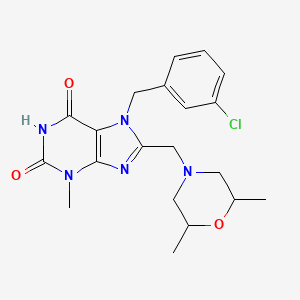
7-(3-chlorobenzyl)-8-((2,6-dimethylmorpholino)methyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(3-chlorobenzyl)-8-((2,6-dimethylmorpholino)methyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H24ClN5O3 and its molecular weight is 417.89. The purity is usually 95%.
BenchChem offers high-quality 7-(3-chlorobenzyl)-8-((2,6-dimethylmorpholino)methyl)-3-methyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-chlorobenzyl)-8-((2,6-dimethylmorpholino)methyl)-3-methyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Analysis and Molecular Interactions
Research on compounds similar to "7-(3-chlorobenzyl)-8-((2,6-dimethylmorpholino)methyl)-3-methyl-1H-purine-2,6(3H,7H)-dione" has provided insights into their crystal structure and molecular interactions. Studies like those conducted by Karczmarzyk et al. (1997) have detailed the crystal structure of related theophylline derivatives, revealing typical geometries and intramolecular hydrogen bonding that influence their conformations (Karczmarzyk & Pawłowski, 1997). Such structural analyses are crucial for understanding the fundamental properties of these compounds and their potential interactions with biological targets.
Synthesis and Derivatives
Efforts to synthesize derivatives of purine-2,6-dione compounds, including those with morpholino and chlorobenzyl groups, have been documented. These studies aim to explore the chemical diversity and enhance the biological activity of purine derivatives. For instance, Chłoń-Rzepa et al. (2004) synthesized and tested various derivatives for their cardiovascular activity, highlighting the potential of these compounds in developing therapeutic agents (Chłoń-Rzepa et al., 2004).
Pharmacological Evaluation
Further pharmacological evaluations have explored the potential therapeutic applications of purine derivatives. For example, research by Chłoń-Rzepa et al. (2013) on new 8-aminoalkyl derivatives of purine-2,6-dione with arylalkyl, allyl, or propynyl substituents in position 7 aimed to identify compounds with potential psychotropic activity, focusing on their affinity for serotonin receptors and their anxiolytic and antidepressant properties (Chłoń-Rzepa et al., 2013).
Molecular Modifications and Bioactivity
Studies also investigate the effects of molecular modifications on the bioactivity of purine derivatives. For instance, Yin et al. (2008) described the synthesis of 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives, showcasing the versatility of purine-based compounds in synthesizing a wide range of bioactive molecules (Yin et al., 2008).
properties
IUPAC Name |
7-[(3-chlorophenyl)methyl]-8-[(2,6-dimethylmorpholin-4-yl)methyl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O3/c1-12-8-25(9-13(2)29-12)11-16-22-18-17(19(27)23-20(28)24(18)3)26(16)10-14-5-4-6-15(21)7-14/h4-7,12-13H,8-11H2,1-3H3,(H,23,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVUYDJXTWBOHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=NC3=C(N2CC4=CC(=CC=C4)Cl)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3-chlorobenzyl)-8-((2,6-dimethylmorpholino)methyl)-3-methyl-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

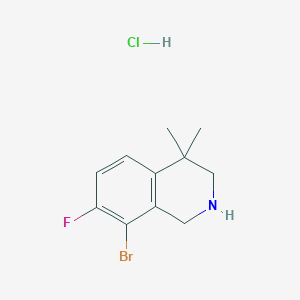
![1-[2-(3-nitro-1H-pyrazol-1-yl)ethyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2690691.png)
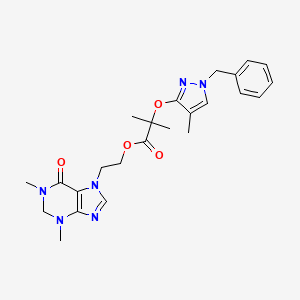
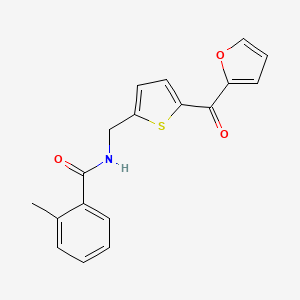
![6-Ethoxybenzo[d]isoxazol-3-amine](/img/structure/B2690695.png)
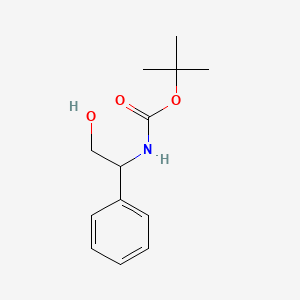
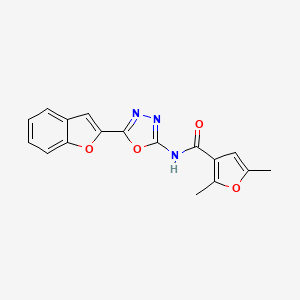
![8-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2690699.png)
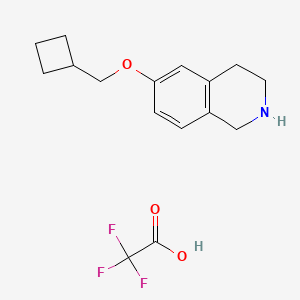
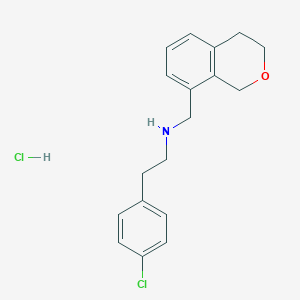
![8-(4-ethoxyphenyl)-2-(2-oxo-2-(piperidin-1-yl)ethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2690702.png)
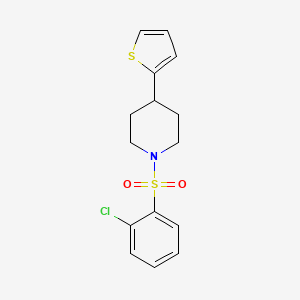
![4-(4-Methylpyrazol-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2690710.png)
![2-((2-ethylphenyl)amino)-N-(3-methoxybenzyl)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2690711.png)